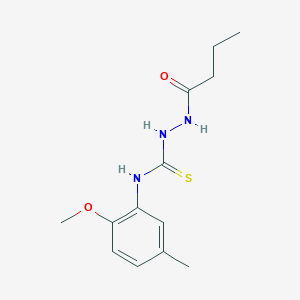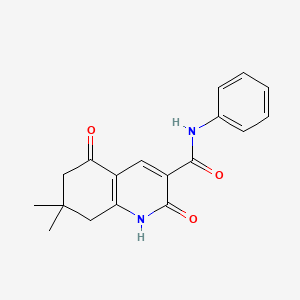
4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate
Overview
Description
4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate, also known as DABCYL, is a fluorescent dye molecule commonly used in scientific research applications. It is a derivative of benzoic acid and contains both an isopropoxy and dicyanophenoxy group. DABCYL is known for its ability to quench the fluorescence of nearby fluorophores, making it a valuable tool in various biochemical and physiological studies.
Mechanism of Action
4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate quenches the fluorescence of nearby fluorophores by accepting energy from the excited state of the fluorophore. This energy transfer results in the de-excitation of the fluorophore and the emission of non-fluorescent energy. The efficiency of energy transfer is dependent on the distance between the fluorophore and this compound, as well as the spectral overlap between the two molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms, as it is primarily used in vitro.
Advantages and Limitations for Lab Experiments
4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate has several advantages in lab experiments, including its ability to quench fluorescence in FRET assays, its stability in various solvents, and its compatibility with a wide range of fluorophores. However, this compound has limitations, such as its relatively low quantum yield and its potential for self-quenching at high concentrations.
Future Directions
For 4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate research include the development of new methods for its synthesis, the exploration of new applications for its use in FRET assays, and the development of new fluorophores that are more compatible with this compound quenching. Additionally, there is potential for the use of this compound in biosensing and diagnostic applications, as well as in the development of new therapeutic agents.
Scientific Research Applications
4-(isopropoxycarbonyl)benzyl 4-(2,3-dicyanophenoxy)benzoate is commonly used in scientific research as a quencher for fluorescence resonance energy transfer (FRET) assays. FRET assays are used to study protein-protein interactions, enzyme-substrate interactions, and other molecular interactions. This compound is also used in DNA sequencing, where it is used as a quencher for fluorescently labeled nucleotides.
properties
IUPAC Name |
propan-2-yl 4-[[4-(2,3-dicyanophenoxy)benzoyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-17(2)32-26(30)20-8-6-18(7-9-20)16-31-25(29)19-10-12-22(13-11-19)33-24-5-3-4-21(14-27)23(24)15-28/h3-13,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWMFKFDRLQCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxybenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4845792.png)
![benzyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4845803.png)

![2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4845826.png)
![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4845828.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)

![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)


![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845900.png)
![5-({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4845906.png)